5-chloro-7-[[3-(diethylamino)propylamino]methyl]quinolin-8-ol;hydrochloride
Description
Context within 8-Hydroxyquinoline (B1678124) Chemistry and Derivatives
Clamoxyquin hydrochloride is structurally classified as a derivative of 8-hydroxyquinoline, also known as oxine. mdpi.com This core structure is a well-established scaffold in medicinal chemistry, known for its chelating properties and broad biological activity. mdpi.com The 8-hydroxyquinoline family includes a variety of compounds with antibacterial, antifungal, and antiprotozoal properties, such as clioquinol (B1669181), chlorquinaldol, and nitroxoline (B368727). mdpi.comnih.gov
The synthesis of Clamoxyquin involves a Mannich reaction, a common method for modifying molecules like 8-hydroxyquinoline. wikipedia.orgmdpi.com This specific reaction involves the condensation of a 5-chloro-8-hydroxyquinoline (B194070) substrate with formaldehyde (B43269) and an amine, in this case, N,N-diethylpropylenediamine. smolecule.comwikipedia.org This process introduces an aminomethyl group onto the quinoline (B57606) ring, creating the characteristic structure of Clamoxyquin and placing it firmly within the family of aminomethylated 8-hydroxyquinoline derivatives. mdpi.com The presence of the chlorine atom at the C-5 position and the diaminoalkyl side chain are key features that modulate its biological activity. wikipedia.org
Historical Trajectory of Clamoxyquin Hydrochloride Research
The development of Clamoxyquin emerged from the broader mid-20th-century exploration of quinoline-based compounds for therapeutic uses. Key milestones in its research history include:
1950s-1960s: The initial synthesis and characterization of Clamoxyquin were part of a wider effort in quinoline-based drug discovery. A significant publication in 1961 by Burckhalter et al. described the synthesis of basic amebicides derived from 5-chloro-8-quinolinol, including the compound that would be known as Clamoxyquin. wikipedia.org
1970s: Researchers identified its antiamebic and antidiarrheal properties, which led to its application in veterinary medicine. wikipedia.org
1990s-2000s: A notable application arose in aquaculture for the treatment of infections in salmonids, specifically against the myxozoan parasite Myxobolus cerebralis, the causative agent of whirling disease in rainbow trout. wikipedia.orgherts.ac.uk
Current Landscape and Research Impetus for the Chemical Compound
Current research interest in Clamoxyquin hydrochloride and its analogs continues, driven by several factors. The primary application remains in veterinary medicine, particularly in aquaculture, to manage parasitic infections in fish. smolecule.comherts.ac.uk It is recognized as an antiamebic and antidiarrheal agent used for treating salmonids. wikipedia.orgherts.ac.uk
Beyond its established veterinary use, Clamoxyquin serves as a model compound for studying antiamebic activity, which could inform the development of new therapeutic agents. There is a renewed interest in its structural analogs for broader antimicrobial and even anticancer research, reflecting a trend in medicinal chemistry to optimize known scaffolds like quinoline for new biological targets. Recent computational and in-vitro studies have explored 8-hydroxyquinoline derivatives as potential inhibitors of hemozoin formation, a critical process for the survival of the malaria parasite Plasmodium falciparum, suggesting a potential, though not yet established, avenue for related compounds in antimalarial research. uws.ac.uk
Structure
2D Structure
Properties
CAS No. |
4724-59-8 |
|---|---|
Molecular Formula |
C17H25Cl2N3O |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
5-chloro-7-[[3-(diethylamino)propylamino]methyl]quinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C17H24ClN3O.ClH/c1-3-21(4-2)10-6-8-19-12-13-11-15(18)14-7-5-9-20-16(14)17(13)22;/h5,7,9,11,19,22H,3-4,6,8,10,12H2,1-2H3;1H |
InChI Key |
MHQRIKBJCFNCIH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNCC1=CC(=C2C=CC=NC2=C1O)Cl.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Clamoxyquin dihydrochloride; Clamoxyquin HCl; Clamoxyquin hydrochloride; Clamoxyquine hydrochloride; CN 17900-2 B; CN-17,900-2B; KAN 322; NSC 20246; AA 3854; PAA-3854; UNII-SQ922M93PI. |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications
Core Synthesis via Modified Mannich Reaction
The primary route for synthesizing Clamoxyquin is through a modified Mannich reaction. wikipedia.org This one-pot condensation reaction is a cornerstone of organic chemistry for the aminomethylation of acidic protons located on carbon atoms. mdpi.comdntb.gov.ua
Elucidation of Precursor Reactants and Catalytic Conditions
The synthesis of Clamoxyquin involves three key precursor reactants: 5-chloro-8-hydroxyquinoline (B194070), formaldehyde (B43269), and N,N-diethylpropylenediamine. wikipedia.orgsmolecule.com The 5-chloro-8-hydroxyquinoline serves as the substrate providing the aromatic scaffold. Formaldehyde, often used in the form of formalin or paraformaldehyde, acts as the electrophile source. mdpi.com N,N-diethylpropylenediamine is the amine component that introduces the diaminoalkyl side chain. wikipedia.org
The reaction proceeds via the formation of an iminium ion from the interaction between formaldehyde and N,N-diethylpropylenediamine. This is followed by an electrophilic attack on the electron-rich 7-position of the 5-chloro-8-hydroxyquinoline ring. The hydroxyl group at the 8-position activates the adjacent carbon, facilitating this substitution.
The reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and often requires heating under reflux to drive the reaction to completion. mdpi.com While specific catalytic conditions for Clamoxyquin synthesis are not extensively detailed in the provided results, Mannich reactions in general can be influenced by acid or base catalysis. Studies on related 8-hydroxyquinoline (B1678124) Mannich reactions have reported yields ranging from 40-90%, depending on the specific reactants and conditions.
Formation of Clamoxyquin Hydrochloride Salt
Following the Mannich condensation, the resulting Clamoxyquin base is typically converted into its hydrochloride salt. smolecule.commdpi.com This is a standard practice in pharmaceutical chemistry to enhance the solubility and stability of the compound. smolecule.com The conversion is achieved by treating the Clamoxyquin base with hydrochloric acid. This protonates the basic nitrogen atoms in the molecule, forming the dihydrochloride (B599025) salt. medkoo.com The resulting salt can then be purified through recrystallization, often from ethanol or an ethanol-water mixture.
Advanced Derivatization Strategies of the 8-Hydroxyquinoline Scaffold
The 8-hydroxyquinoline (oxine) scaffold is a versatile platform for chemical modification due to its inherent reactivity and biological significance. mdpi.comnih.govnih.gov Its susceptibility to various chemical transformations allows for the synthesis of a wide array of derivatives with diverse properties. nih.gov
Synthesis of Aminomethylated 8-Hydroxyquinoline Analogs
The Mannich reaction is a widely employed method for the aminomethylation of 8-hydroxyquinoline, yielding a variety of analogs. mdpi.comdntb.gov.uanih.gov By varying the amine and aldehyde components, a diverse library of compounds can be generated. For instance, various primary and secondary amines have been successfully reacted with 8-hydroxyquinoline and formaldehyde to produce a range of 7-aminomethylated derivatives. mdpi.com These reactions are often conducted in ethanol under reflux conditions. mdpi.com The choice of amine is a critical factor influencing the properties of the final product. For example, the use of piperazine (B1678402) and its N-substituted derivatives as the secondary amine component has been explored in the Mannich reaction with 8-hydroxyquinoline. mdpi.com
| Amine Component | Aldehyde Component | Resulting Analog Type | Reference |
| Primary Amines (e.g., octylamine) | Formaldehyde | 7-Aminomethylated 8-Hydroxyquinolines | mdpi.com |
| Secondary Amines (e.g., piperidine, morpholine) | Formaldehyde | 7-Aminomethylated 8-Hydroxyquinolines | mdpi.commdpi.com |
| N,N-diethylpropylenediamine | Formaldehyde | Clamoxyquin | wikipedia.org |
| Various Amines | Aromatic Aldehydes | 7-(Substituted aminoalkyl)-8-hydroxyquinolines | nih.gov |
Exploration of Functional Group Transformations (e.g., Oxidation, Reduction)
The 8-hydroxyquinoline scaffold can undergo various functional group transformations, including oxidation and reduction reactions.
Oxidation: The oxidation of 8-hydroxyquinoline can lead to the formation of quinoline-5,8-dione, a molecular framework found in some antitumor compounds. rsc.orgresearchgate.net This transformation can be achieved using reagents such as tert-butyl hydroperoxide in the presence of a catalyst. rsc.orgresearchgate.net The phenolic hydroxyl group of 8-hydroxyquinoline makes it susceptible to oxidation.
Reduction: The quinoline (B57606) ring system of 8-hydroxyquinoline can be subjected to reduction reactions. While specific examples directly pertaining to Clamoxyquin were not found, reducing radicals can react with the 8-hydroxyquinoline molecule by addition. acs.org For instance, radicals like COO⁻/COOH and alcohol radicals can add to the 8-hydroxyquinoline structure. acs.org
Development of Hybrid Chemical Entities
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has been applied to the 8-hydroxyquinoline scaffold to create novel chemical entities with potentially enhanced or synergistic activities. asianpubs.org
Several strategies have been employed to synthesize 8-hydroxyquinoline hybrids:
Coupling with other bioactive molecules: 8-hydroxyquinoline has been hybridized with other molecules of known biological activity, such as ciprofloxacin (B1669076) and proline. nih.govrsc.orgrsc.org For example, a hybrid of 5-chloro-8-hydroxyquinoline and ciprofloxacin was synthesized via a Mannich reaction. nih.gov Another approach involved coupling 8-hydroxyquinoline-2-carboxylic acid with ciprofloxacin. nih.gov
Formation of triazole hybrids: Click chemistry has been utilized to create 1,2,3-triazole hybrids of 8-hydroxyquinoline. acs.org
Synthesis of sulfonamide hybrids: An 8-hydroxyquinoline-sulfonamide hybrid has been synthesized and its metal chelates investigated. asianpubs.org
Indole (B1671886) and 8-hydroxyquinoline hybrids: Di- or triarylmethanes containing both indole and 8-hydroxyquinoline skeletons have been synthesized. mdpi.com
These hybrid molecules often exhibit interesting biological profiles, leveraging the properties of each constituent moiety. nih.govasianpubs.org
Structure Activity Relationship Sar Studies and Molecular Design Principles
Deconstruction of Clamoxyquin Hydrochloride's Structural Components and Bioactivity
Clamoxyquin hydrochloride is a molecule constructed from three key structural components: a 5-chloro-8-hydroxyquinoline (B194070) scaffold, a methylene (B1212753) bridge at position 7, and an N,N-diethylpropylenediamine side chain. The biological activity of the compound is a synergistic outcome of the contributions of each of these fragments.
5-Chloro-8-hydroxyquinoline Scaffold: The 8-hydroxyquinoline (B1678124) core is a well-established pharmacophore known for its metal-chelating properties. This ability to chelate metal ions, such as iron and copper, is often integral to the antimicrobial and antiparasitic activity of this class of compounds. The chelation can disrupt essential metal-dependent enzymatic processes in the target organism. The chloro substituent at the 5-position is significant. Halogenation of the quinoline (B57606) ring is a common strategy in medicinal chemistry to modulate the electronic properties and lipophilicity of the molecule, which can, in turn, influence its pharmacokinetic profile and target engagement. Studies on related 8-hydroxyquinoline derivatives have shown that the presence and position of a chloro group can significantly impact biological activity.
Methylene Bridge: A methylene group at the 7-position serves as a flexible linker connecting the quinoline scaffold to the basic side chain. This linker provides rotational freedom, allowing the side chain to adopt various conformations, which can be critical for optimal interaction with the biological target.
N,N-diethylpropylenediamine Side Chain: This basic side chain is a common feature in many quinoline-based drugs, including the well-known antimalarial chloroquine. The terminal diethylamino group and the secondary amine within the propyl chain are typically protonated at physiological pH. This positive charge is crucial for solubility in aqueous environments and for electrostatic interactions with biological targets, such as nucleic acids or acidic residues in enzymes. The length and nature of this side chain are critical determinants of the compound's biological activity and selectivity.
Impact of Quinolinol Backbone Substituents on Biological Modulations
The substitution pattern on the quinolinol backbone of 8-hydroxyquinoline derivatives has a profound impact on their biological activity. While specific studies on a wide range of Clamoxyquin analogs are limited, general principles can be drawn from the broader class of 5- and 7-substituted 8-hydroxyquinolines.
| Substituent Position | Type of Substituent | General Impact on Biological Activity | Reference Compound Context |
| Position 5 | Halogen (e.g., Chloro) | Generally enhances lipophilicity and can increase antimicrobial/antiparasitic activity. The electron-withdrawing nature can also influence the pKa of the quinoline nitrogen and the hydroxyl group, affecting chelation and target binding. | The 5-chloro group in Clamoxyquin is considered a key contributor to its potency. |
| Position 5 | Nitro | Often increases activity against various pathogens but can also be associated with higher toxicity. | Not present in Clamoxyquin, but a common modification in other bioactive 8-hydroxyquinolines. |
| Position 7 | Halogen (e.g., Iodo) | Can further enhance activity, sometimes synergistically with a 5-position halogen. | Clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline) is a well-known example with broad antimicrobial and other biological activities. |
| Position 7 | Alkyl/Aryl | The introduction of bulky groups can influence steric interactions with the target site, potentially increasing selectivity or, conversely, reducing activity. | The aminomethyl side chain in Clamoxyquin is a specific type of substitution at this position. |
The electronic properties of the substituents play a critical role. Electron-withdrawing groups, such as halogens, can increase the acidity of the 8-hydroxyl group, which may enhance metal chelation and, consequently, biological activity. Furthermore, the lipophilicity conferred by these substituents can improve membrane permeability, allowing the compound to reach its intracellular target more effectively.
Rational Design and Synthesis of Clamoxyquin Analogs for Enhanced Selectivity
The rational design of Clamoxyquin analogs aims to improve its therapeutic index by enhancing its selectivity towards parasitic or microbial targets while minimizing effects on host cells. Key strategies in the design of such analogs would likely focus on the modification of the N,N-diethylpropylenediamine side chain.
Varying the Linker Length: Altering the number of methylene units in the diamine chain (propyl in the case of Clamoxyquin) can change the distance between the quinoline nucleus and the terminal amino group. This can optimize the fit within a specific binding pocket of a target enzyme or receptor.
Modifying the Terminal Amine Substituents: Replacing the ethyl groups on the terminal nitrogen with other alkyl or cyclic groups can modulate the lipophilicity and steric bulk of the side chain. This can influence the compound's pharmacokinetic properties and its interaction with the target. For example, introducing bulkier groups might enhance selectivity by preventing binding to off-target sites with smaller binding pockets.
Introducing Rigidity: Incorporating cyclic structures, such as a piperazine (B1678402) ring, into the side chain can reduce conformational flexibility. This can lead to a more defined orientation of the molecule, potentially increasing binding affinity and selectivity for the intended target.
The synthesis of such analogs would typically involve the Mannich reaction, a classic method for the aminomethylation of acidic protons. In the context of Clamoxyquin and its analogs, this would involve the condensation of 5-chloro-8-hydroxyquinoline, formaldehyde (B43269), and a desired primary or secondary amine that constitutes the new side chain.
Table of Potential Clamoxyquin Analog Modifications and Their Rationale
| Modification Site | Proposed Change | Rationale for Enhanced Selectivity |
|---|---|---|
| Propyl Linker | Ethylene or Butylene linker | To optimize the distance between the pharmacophore and the basic head for improved target fit. |
| Terminal Diethylamino Group | Cyclohexylamino or Piperidinyl group | To increase lipophilicity and steric hindrance, potentially improving target specificity. |
| Secondary Amine | N-methylation | To alter the basicity and hydrogen bonding capacity of the side chain. |
Computational Chemistry and Molecular Docking Approaches in SAR Elucidation
In the absence of extensive empirical SAR data for Clamoxyquin hydrochloride, computational chemistry and molecular docking offer powerful tools to predict and rationalize the interactions of this compound and its potential analogs with biological targets.
Molecular Docking: This technique can be used to predict the binding mode and affinity of Clamoxyquin and its analogs to the active sites of parasitic enzymes. For instance, if the target of Clamoxyquin in a protozoan parasite were identified, docking studies could reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information would be invaluable for understanding the contributions of the 5-chloro group, the 8-hydroxyl group, and the protonated side chain to the binding affinity.
Quantitative Structure-Activity Relationship (QSAR): By generating a virtual library of Clamoxyquin analogs with varying substituents and calculating various molecular descriptors (e.g., logP, molar refractivity, electronic parameters), QSAR models can be developed. These models can correlate the structural features of the compounds with their predicted biological activity, guiding the synthesis of more potent and selective molecules.
Pharmacophore Modeling: Based on the structures of Clamoxyquin and other active 8-hydroxyquinoline derivatives, a pharmacophore model can be generated. This model would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, positive ionizable groups) required for biological activity. This model can then be used to screen virtual compound libraries to identify novel scaffolds with the potential for similar bioactivity.
Mechanisms of Biological Action: Preclinical Investigations
Antiparasitic Modalities
The antiparasitic properties of clamoxyquin hydrochloride have been examined against a range of parasites, with research pointing to several key mechanisms of action.
Clamoxyquin hydrochloride is recognized for its use in veterinary medicine, particularly in aquaculture, to treat infections caused by the myxozoan parasite Myxobolus cerebralis, the causative agent of "whirling disease" in salmonids. ncats.ioncats.iowikipedia.org The compound is believed to disrupt essential metabolic pathways necessary for the parasite's survival and replication. While the precise interruption pathways are a subject of ongoing investigation, the effectiveness of clamoxyquin in controlling these infections suggests a significant interference with the parasite's life cycle and pathogenic processes within the host.
A prominent hypothesis for the antimalarial action of clamoxyquin hydrochloride is its ability to inhibit heme polymerization. researchgate.netuws.ac.uk This mechanism is analogous to that of the well-known antimalarial drug chloroquine, which shares structural similarities with clamoxyquin. researchgate.netuws.ac.uk During its lifecycle in red blood cells, the malaria parasite digests hemoglobin, releasing toxic free heme. researchgate.netnih.gov To protect itself, the parasite polymerizes this heme into a non-toxic, insoluble crystal called hemozoin. researchgate.netnih.govnih.gov It is proposed that clamoxyquin hydrochloride interferes with this detoxification process. researchgate.net By blocking the formation of hemozoin, the compound would cause an accumulation of toxic heme, leading to oxidative stress and the death of the parasite. researchgate.netnih.gov
The inhibition of hemozoin formation is thought to be mediated by the modulation of specific parasitic enzymes, such as heme polymerase. researchgate.netnih.gov This enzyme, discovered in Plasmodium, catalyzes the biosynthesis of hemozoin from ferriprotoporphyrin IX (heme). nih.govnih.gov Clamoxyquin, like chloroquine, is believed to inhibit this enzymatic activity. researchgate.netnih.gov The mechanism likely involves the formation of a complex between the drug and heme, which then "caps" the growing hemozoin crystal, preventing further polymerization. nih.gov This action effectively blocks the parasite's primary heme detoxification pathway. nih.govnih.gov
Table 1: Investigated Antiparasitic Mechanisms of Clamoxyquin Hydrochloride
| Mechanism | Target Organism (Example) | Proposed Effect |
| Metabolic Pathway Disruption | Myxobolus cerebralis | Inhibition of essential metabolic processes, leading to parasite death or inhibition. |
| Heme Polymerization Inhibition | Plasmodium falciparum | Blocks the conversion of toxic heme to non-toxic hemozoin, causing parasite death. researchgate.netuws.ac.uk |
| Heme Polymerase Inhibition | Plasmodium species | Direct inhibition of the enzyme responsible for hemozoin synthesis. researchgate.netnih.gov |
Antimicrobial Spectrum and Underlying Mechanisms
In addition to its antiparasitic effects, clamoxyquin hydrochloride has demonstrated a spectrum of antimicrobial activities, which are attributed to distinct mechanisms.
One of the proposed antimicrobial mechanisms is the ability of clamoxyquin hydrochloride to increase the permeability of microbial cell membranes. mdpi.com As a quinoline (B57606) derivative, the chloro group in its structure is thought to enhance this membrane-disrupting capability. By altering membrane integrity, the compound can facilitate the entry of toxic substances or lead to the leakage of vital intracellular components, ultimately inhibiting microbial growth and viability. This broad mechanism could contribute to its activity against various pathogenic microorganisms.
Derivatives of 8-hydroxyquinoline (B1678124), the core structure of clamoxyquin, have been identified as inhibitors of bacterial Type III Secretion Systems (T3SS). mdpi.comgoogle.com The T3SS is a specialized apparatus used by many Gram-negative bacteria to inject virulence factors directly into host cells, a process crucial for their pathogenicity. nih.gov By inhibiting the T3SS, these compounds can effectively disarm the bacteria, preventing them from causing infection and making them more vulnerable to the host's immune system. mdpi.comnih.gov This suggests a potential mechanism for clamoxyquin hydrochloride in combating infections by pathogenic bacteria that rely on this secretion system. mdpi.comgoogle.com
Interaction with Metalloproteins and Metal-Dependent Enzymes
The 8-hydroxyquinoline (8HQ) scaffold is a privileged structure in medicinal chemistry, largely due to its potent metal-chelating capabilities. nih.govtandfonline.com The nitrogen atom in the quinoline ring and the adjacent hydroxyl group form a bidentate chelation site that readily binds to a variety of divalent and trivalent metal ions. mdpi.com This interaction is central to the biological activity of 8HQ derivatives, including clamoxyquin.
The primary mechanism of action is believed to involve the formation of metal-8HQ complexes, which can then interfere with the function of metalloproteins and metal-dependent enzymes essential for cellular processes. tandfonline.comnih.gov These derivatives can act as ionophores, transporting metal ions across biological membranes and disrupting intracellular metal homeostasis. tandfonline.comdovepress.com The biological effect is often dependent on the specific metal ion involved. For instance, the interaction with copper and iron is frequently implicated in the generation of reactive oxygen species (ROS) through Fenton-like reactions, leading to oxidative stress and cellular damage. acs.org
Research has shown that 8-hydroxyquinoline derivatives can inhibit a range of metalloenzymes. nih.gov This inhibitory action stems from the chelation of the metal cofactor within the enzyme's active site, rendering it inactive. The versatility of the 8HQ scaffold allows for the design of derivatives with selectivity towards specific metalloenzymes, a strategy being explored for the development of targeted therapeutics. nih.gov
Activity against Mycobacterial Species (drawing from related 8-hydroxyquinolines)
Several studies have highlighted the potent antimycobacterial activity of 8-hydroxyquinoline derivatives, suggesting a potential therapeutic avenue for diseases like tuberculosis. nih.govresearchgate.net While direct studies on clamoxyquin hydrochloride's efficacy against Mycobacterium species are not extensively documented in the provided results, the activity of structurally related compounds provides valuable insights.
The antimycobacterial action of 8-hydroxyquinolines is strongly linked to their interaction with copper. acs.orgasm.org These compounds act as copper ionophores, increasing the intracellular concentration of copper in mycobacterial cells. acs.orgasm.org This influx of copper leads to a cascade of toxic effects, including the generation of reactive oxygen species (ROS), which damage cellular components and ultimately lead to bacterial death. acs.org The activity of these compounds is often bactericidal, capable of killing even non-replicating mycobacteria. nih.govasm.org
Notably, the monohalogenated 8-hydroxyquinoline, cloxyquin, has demonstrated significant in vitro activity against numerous clinical isolates of Mycobacterium tuberculosis, including multidrug-resistant strains. nih.gov This suggests that other halogenated derivatives like clamoxyquin could exhibit similar antimycobacterial properties. The minimum inhibitory concentrations (MICs) for some 8-hydroxyquinoline derivatives against M. tuberculosis have been reported to be in the low micromolar range, indicating high potency. nih.gov
Antimycobacterial Activity of 8-Hydroxyquinoline Derivatives
| Compound | Target Organism | Observed Activity | Reference |
|---|---|---|---|
| 8-hydroxyquinoline | Mycobacterium tuberculosis | Bactericidal, activity enhanced by copper. | nih.govasm.org |
| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis (including MDR strains) | MIC range of 0.062 to 0.25 µg/ml. | nih.gov |
| 5,7-dinitro-8-hydroxyquinoline derivative | M. abscessus and M. smegmatis | High potency, about twice as effective as ciprofloxacin (B1669076) against M. smegmatis. | researchgate.netnih.gov |
| 2-(2-hydroxystyryl)-8-hydroxyquinoline-7-carboxylic acid | M. avium complex | Comparable activity to standard drugs. | researchgate.netnih.gov |
Antineoplastic Actions of 8-Hydroxyquinoline Derivatives
The 8-hydroxyquinoline scaffold has emerged as a promising framework for the development of novel anticancer agents. mdpi.comnih.govnih.gov Their antineoplastic effects are multifaceted, stemming from their ability to interfere with various cellular processes critical for cancer cell growth and survival.
Nucleic Acid Biosynthesis Inhibition
One of the proposed mechanisms for the anticancer activity of 8-hydroxyquinoline derivatives is the inhibition of nucleic acid biosynthesis. acs.org By chelating essential metal ions required for the enzymatic activity of proteins involved in DNA and RNA synthesis, these compounds can effectively halt the proliferation of cancer cells. acs.org For example, some derivatives have been shown to inhibit DNA synthesis in tumor cells at micromolar concentrations. acs.org Platinum(II) complexes of 8-hydroxyquinoline derivatives have been synthesized and shown to induce significant DNA damage in cancer cells, leading to senescence and apoptosis. rsc.org
Modulation of Key Cancer-Related Enzymes
8-Hydroxyquinoline derivatives have been shown to modulate the activity of several enzymes that play crucial roles in cancer progression.
Methionine Aminopeptidases (MetAP1 and MetAP2): These enzymes are involved in the post-translational modification of proteins and are considered targets for anti-angiogenic and anticancer therapies. nih.govresearchgate.net Some 8-hydroxyquinoline derivatives have been identified as inhibitors of MetAP, suggesting a potential mechanism for their chemotherapeutic effect. researchgate.netgoogle.com The sensitivity of cells to MetAP2 inhibitors like fumagillin (B1674178) has been linked to the levels of both MetAP1 and MetAP2. nih.gov
Cathepsin B: This is a lysosomal cysteine protease that is often overexpressed in tumors and is involved in invasion and metastasis. Certain nitroxoline (B368727) derivatives, which are structurally related to 8-hydroxyquinolines, have been found to inhibit the endopeptidase activity of Cathepsin B. nih.gov
Other Enzymes: Research has also pointed to the inhibition of other cancer-related enzymes by 8-hydroxyquinoline derivatives, including matrix metalloproteinases (MMPs). nih.govacs.org
Engagement with Cellular Signaling Pathways
8-Hydroxyquinoline derivatives can exert their anticancer effects by modulating key cellular signaling pathways that regulate cell growth, proliferation, and death.
MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is frequently hyperactivated in cancer. acs.org Some 8-hydroxyquinoline derivatives have been shown to induce paraptosis and apoptosis in cancer cells by activating the MAPK pathway, specifically through the phosphorylation of ERK and JNK. researchgate.netnih.gov Inhibition of the ERK pathway can attenuate the cell death induced by these compounds. researchgate.netnih.gov Conversely, in some contexts, silencing of proteins like Lumican, which can be affected by quinoline derivatives, has been shown to decrease cancer cell migration by inhibiting ERK1/JNK signaling. mdpi.com Ruthenium complexes with 8-hydroxyquinoline have also been shown to induce autophagy partially through MAPK signaling. researchgate.net
Caspase-Dependent Apoptosis: Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancer cells. Many 8-hydroxyquinoline derivatives and their metal complexes have been shown to induce caspase-dependent apoptosis. nih.govresearchgate.net This process involves the activation of a cascade of caspase enzymes, ultimately leading to cell death. However, it is noteworthy that some studies have reported that the cytotoxicity of certain 8-hydroxyquinoline derivatives, particularly in the presence of copper, can occur through a caspase-independent, non-apoptotic form of cell death called paraptosis. acs.orgbohrium.com
Influence on Cell Survival Proteins
Cancer cells often upregulate proteins that inhibit apoptosis and promote survival. 8-hydroxyquinoline derivatives can counteract these pro-survival mechanisms.
Survivin: Survivin (BIRC5) is a member of the inhibitor of apoptosis protein (IAP) family and is overexpressed in many cancers, correlating with poor prognosis and chemoresistance. nih.gov Specific 8-hydroxyquinoline derivatives have been developed as selective survivin inhibitors. nih.govresearchgate.net These compounds suppress the expression of survivin, leading to the induction of apoptosis in cancer cells. nih.gov Mechanistic studies have shown that the 8-hydroxyquinoline moiety is crucial for this antiproliferative activity. nih.gov Other quinoline-based compounds have also been shown to decrease the transcriptional expression of survivin. tandfonline.com
Antineoplastic Mechanisms of 8-Hydroxyquinoline Derivatives
| Mechanism | Specific Target/Pathway | Observed Effect | Reference |
|---|---|---|---|
| Nucleic Acid Biosynthesis Inhibition | DNA synthesis | Inhibition of tumor cell DNA synthesis. | acs.org |
| Enzyme Modulation | Methionine Aminopeptidases (MetAP1, MetAP2) | Inhibition of enzyme activity. | researchgate.netgoogle.com |
| Cathepsin B | Inhibition of endopeptidase activity by related nitroxoline derivatives. | nih.gov | |
| Signaling Pathway Engagement | MAPK Pathway (ERK, JNK) | Activation leading to paraptosis and apoptosis. | researchgate.netnih.gov |
| Caspase-Dependent Apoptosis | Induction of programmed cell death. | nih.govresearchgate.net | |
| Influence on Survival Proteins | Survivin (BIRC5) | Selective suppression of expression, leading to apoptosis. | nih.govresearchgate.net |
Chelation-Mediated Antiproliferative Effects
Clamoxyquin hydrochloride is a derivative of 8-hydroxyquinoline (8HQ). The 8-hydroxyquinoline scaffold is a well-recognized chelating agent, capable of binding to various metal ions. This metal-binding property is a key feature of many 8HQ derivatives and has been extensively studied for its potential to induce antiproliferative effects. The underlying theory is that by chelating and redistributing metal ions that are essential for cell proliferation, these compounds can disrupt cellular processes in cancer cells, leading to cell death.
The anticancer activity of 8-hydroxyquinoline derivatives is often linked to their ability to chelate biologically important metal ions such as copper and iron. These metals are crucial cofactors for a variety of enzymes that are vital for cell growth and proliferation, including those involved in DNA synthesis and repair. For instance, ribonucleotide reductase, a key enzyme in the synthesis of DNA precursors, is iron-dependent. By binding to iron, 8-hydroxyquinoline derivatives can inhibit the activity of this enzyme, thereby halting DNA replication and preventing cell division.
Furthermore, some 8-hydroxyquinoline derivatives have been shown to act as ionophores, transporting metal ions, particularly zinc and copper, across cell membranes. This can lead to an increase in intracellular concentrations of these metals, which, in turn, can induce cytotoxicity and apoptosis (programmed cell death) through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of the proteasome, a cellular complex responsible for degrading unwanted proteins.
One of the most studied compounds in this class is clioquinol (B1669181), another 8-hydroxyquinoline derivative. Research on clioquinol has demonstrated that it can induce apoptosis in cancer cells and inhibit tumor growth in preclinical models. orbit.com While these findings highlight the potential of the 8-hydroxyquinoline scaffold as a source of antiproliferative agents, specific preclinical studies detailing the chelation-mediated antiproliferative effects of Clamoxyquin hydrochloride itself are not extensively available in the public domain.
| Compound Class | General Mechanism | Key Metal Ions | Potential Cellular Effects |
| 8-Hydroxyquinolines | Metal Ion Chelation and Ionophore Activity | Copper (Cu), Iron (Fe), Zinc (Zn) | Inhibition of DNA synthesis, Induction of apoptosis, Proteasome inhibition, Generation of reactive oxygen species |
Investigation of Antiprion Potency
Prion diseases are a group of fatal neurodegenerative disorders caused by the misfolding of the native prion protein (PrPC) into a pathogenic, infectious conformation known as the scrapie prion protein (PrPSc). The development of therapeutic agents that can inhibit this conversion or enhance the clearance of PrPSc is a major goal in prion disease research.
The 8-hydroxyquinoline scaffold has emerged as a promising starting point for the development of antiprion compounds. High-throughput screening of large compound libraries has identified 8-hydroxyquinolines as a class of molecules capable of reducing the levels of PrPSc in infected cells. googleapis.com The proposed mechanism of action for some of these derivatives involves the chelation of metal ions, particularly copper, which are known to bind to the prion protein and are thought to play a role in its conformational stability and conversion to the pathogenic form. By modulating the metal ion homeostasis associated with the prion protein, these compounds may interfere with the disease process.
However, the development of 8-hydroxyquinolines as antiprion agents has faced challenges. In some studies, this class of compounds was deprioritized due to issues such as chemical instability or a lack of clear structure-activity relationships. googleapis.com Despite these challenges, research into this scaffold continues, with some studies proposing specific 8-hydroxyquinoline derivatives as potential antiprion compounds.
While the broader class of 8-hydroxyquinolines has been investigated for antiprion activity, specific preclinical studies and detailed data on the antiprion potency of Clamoxyquin hydrochloride are not readily found in the available scientific literature. Therefore, a definitive statement on its specific efficacy against prions cannot be made at this time.
Q & A
Q. How can solubility discrepancies in Clamoxyquin hydrochloride be resolved across varying experimental conditions?
- Methodological Answer : Conduct factorial design experiments to evaluate pH, temperature, and solvent polarity effects. Compare results with existing solubility data (e.g., 17.4 mg/mL in methanol) and validate using kinetic analysis of in vitro release profiles. Statistical tools like ANOVA can identify significant variables, while replication ensures reproducibility .
Q. What pharmacokinetic parameters are critical for optimizing dosing regimens in non-mammalian models?
- Methodological Answer : Prioritize bioavailability, elimination half-life (t½), and tissue distribution in species like salmon. Use compartmental modeling to analyze plasma concentration-time curves. Incorporate radioisotope labeling for metabolite tracking. Ensure compliance with ethical guidelines for aquatic species, referencing veterinary trial protocols .
Q. What strategies mitigate protozoal resistance to Clamoxyquin hydrochloride in longitudinal studies?
- Methodological Answer : Implement combination therapy with synergistic agents (e.g., antimicrobials targeting alternative pathways). Monitor resistance via genomic sequencing of protozoal strains. Use adaptive trial designs to adjust dosages dynamically. Cross-reference anti-parasitic mechanisms from structurally related compounds (e.g., Prodigiosin hydrochloride) to identify resistance-breaking candidates .
Q. How can formulation stability be enhanced for Clamoxyquin hydrochloride in aqueous environments?
- Methodological Answer : Optimize excipients (e.g., viscosity-reducing agents) using design-of-experiment (DoE) approaches. Evaluate degradation kinetics under stress conditions (light, heat, humidity) via accelerated stability testing. Compare results with formulation templates for analogous drugs (e.g., Hydroxyzine hydrochloride fast-dissolving tablets) to identify best practices .
Methodological Notes
- Data Contradiction Analysis : Cross-validate solubility and toxicity data across studies to address inconsistencies. For example, discrepancies in methanol solubility (17.4 mg/mL vs. other solvents) may arise from impurities or measurement protocols .
- Ethical Compliance : Adhere to institutional guidelines for aquatic research, particularly for in vivo models involving endangered species or complex ecosystems .
- Literature Review : Use CAS Registry Numbers (e.g., 2545-39-3 for Clamoxyquin) to avoid nomenclature ambiguities in database searches. Tools like SciFinder or PubMed are recommended over generalist engines .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
